N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
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Overview
Description
N~1~-(1-BICYCLO[221]HEPT-2-YLETHYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a complex organic compound It features a bicyclic heptane structure, a cyclopropyl group, and a trifluoromethyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane moiety: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Introduction of the pyrazole ring: This step might involve the condensation of appropriate hydrazines with diketones or other suitable precursors.
Attachment of the cyclopropyl and trifluoromethyl groups: These groups can be introduced through various substitution reactions, often requiring specific catalysts or reagents.
Final coupling: The final step involves coupling the intermediate compounds to form the desired acetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenation, nitration, and other substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N~1~-(1-BICYCLO[22
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic and pyrazole structures could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE lies in its combination of these structural features, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H24F3N3O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C18H24F3N3O/c1-10(14-7-11-2-3-13(14)6-11)22-17(25)9-24-15(12-4-5-12)8-16(23-24)18(19,20)21/h8,10-14H,2-7,9H2,1H3,(H,22,25) |
InChI Key |
BBSVCYAZNREFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CN3C(=CC(=N3)C(F)(F)F)C4CC4 |
Origin of Product |
United States |
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